N-oxobenzamide
Description
Properties
CAS No. |
58696-10-9 |
|---|---|
Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
N-oxobenzamide |
InChI |
InChI=1S/C7H5NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5H |
InChI Key |
ZDVQNKMYFPSYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-oxobenzamide can be synthesized through the oxidation of benzamide. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like titanium silicalite (TS-1) in methanol. This method is efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using similar oxidizing agents and catalysts. The choice of solvent and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-oxobenzamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert this compound back to benzamide.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts like TS-1.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of higher oxides.
Reduction: Benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-oxobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-oxobenzamide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
2-Aminobenzamide
Structural Differences :
- N-Oxobenzamide features an N-oxide group, whereas 2-aminobenzamide has an amino (-NH₂) substituent at the ortho position of the benzene ring.
Physicochemical Properties :
| Property | This compound (Inferred) | 2-Aminobenzamide |
|---|---|---|
| Molecular Weight | ~151.14 g/mol | 136.15 g/mol |
| Polarity | High (due to N-oxide) | Moderate |
| Solubility | Likely water-soluble | Low in water |
N-{2-[2-(5-Nitro-2-oxo-2H-indol-3-yl)hydrazino]-2-oxoethyl}benzamide
Structural Differences :
- This compound (CAS: 304651-79-4) features a nitro (-NO₂) group, an indole ring, and a hydrazine linker, unlike this compound’s simpler N-oxide modification .
Research Findings :
Key Data :
| Property | This compound (Inferred) | Nitro-Indole-Benzamide |
|---|---|---|
| Molecular Formula | C₇H₇NO₂ | C₁₇H₁₄N₅O₅ |
| Molecular Weight | ~151.14 g/mol | 376.33 g/mol |
| Functional Groups | N-oxide | Nitro, hydrazine, indole |
N-Octadecylformamide
Structural Differences :
- N-Octadecylformamide (CAS: 32585-06-1) is an aliphatic amide with a long alkyl chain (C₁₈H₃₇), contrasting sharply with this compound’s aromatic backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
